[7,8-Bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](4-bromophenyl)methanone
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Overview
Description
6-(4-Bromobenzoyl)-7,8-bis(propane-1-sulfonyl)pyrrolo[1,2-a]pyrazine is a complex organic compound that belongs to the class of pyrrolopyrazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry research due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromobenzoyl)-7,8-bis(propane-1-sulfonyl)pyrrolo[1,2-a]pyrazine typically involves multiple steps, including cyclization, ring annulation, and sulfonylation. The starting materials often include pyrrole and pyrazine derivatives, which undergo various chemical reactions to form the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromobenzoyl)-7,8-bis(propane-1-sulfonyl)pyrrolo[1,2-a]pyrazine can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
6-(4-Bromobenzoyl)-7,8-bis(propane-1-sulfonyl)pyrrolo[1,2-a]pyrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The exact mechanism of action of 6-(4-bromobenzoyl)-7,8-bis(propane-1-sulfonyl)pyrrolo[1,2-a]pyrazine is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Inhibits specific enzymes involved in disease processes.
Signal Transduction: Modulates signaling pathways that regulate cell growth and survival.
DNA Interaction: Binds to DNA and affects gene expression.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine Derivatives: These compounds share a similar core structure and exhibit various biological activities.
Pyrazine Derivatives: Known for their versatility and wide range of pharmacological effects
Uniqueness
6-(4-Bromobenzoyl)-7,8-bis(propane-1-sulfonyl)pyrrolo[1,2-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H21BrN2O5S2 |
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Molecular Weight |
513.4 g/mol |
IUPAC Name |
[7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl]-(4-bromophenyl)methanone |
InChI |
InChI=1S/C20H21BrN2O5S2/c1-3-11-29(25,26)19-16-13-22-9-10-23(16)17(20(19)30(27,28)12-4-2)18(24)14-5-7-15(21)8-6-14/h5-10,13H,3-4,11-12H2,1-2H3 |
InChI Key |
DUXPBTICAKBYSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=C2C=NC=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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